N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound contains a tetrazine ring, which is a six-membered ring with four nitrogen atoms, and a urea moiety, which is a functional group consisting of a carbonyl group attached to two amine groups. The presence of the cyanohydrazinyl group adds to its reactivity and potential for forming various derivatives.
Preparation Methods
The synthesis of N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanohydrazine with a tetrazine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea can be compared with other similar compounds, such as:
Tetrazole derivatives: These compounds also contain a tetrazole ring and exhibit similar reactivity and applications.
Urea derivatives:
Cyanohydrazine derivatives: These compounds contain a cyanohydrazine group and are used in similar synthetic and research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications .
Properties
CAS No. |
792131-85-2 |
---|---|
Molecular Formula |
C5H6N10O |
Molecular Weight |
222.17 g/mol |
IUPAC Name |
[6-[(2-cyanohydrazinyl)methylideneamino]-1,2,3,5-tetrazin-4-yl]urea |
InChI |
InChI=1S/C5H6N10O/c6-1-9-10-2-8-4-12-5(11-3(7)16)14-15-13-4/h2,9H,(H4,7,8,10,11,12,13,14,16) |
InChI Key |
QNZWWCPUHIRXJR-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC1=NN=NC(=N1)NC(=O)N)NNC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.